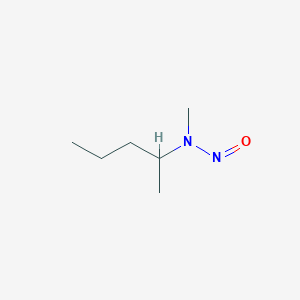![molecular formula C15H24S B14281313 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene CAS No. 123359-03-5](/img/structure/B14281313.png)
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to a 2-ethylhexyl chain and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production: On an industrial scale, the reaction may be catalyzed by transition metals to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring allows for π-π interactions, further contributing to its activity.
Comparaison Avec Des Composés Similaires
1-[(2-Ethylhexyl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.
4-Methylbenzenethiol: Lacks the 2-ethylhexyl chain.
1-[(2-Ethylhexyl)oxy]-4-methylbenzene: Contains an ether group instead of a sulfanyl group.
Uniqueness: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is unique due to the presence of both the 2-ethylhexyl chain and the sulfanyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity not observed in similar compounds.
Propriétés
Numéro CAS |
123359-03-5 |
|---|---|
Formule moléculaire |
C15H24S |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-(2-ethylhexylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C15H24S/c1-4-6-7-14(5-2)12-16-15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3 |
Clé InChI |
AQPPCPXRCKWORW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CSC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)






